molecular formula C9H8BrNO3 B1641477 methyl 2-(4-bromoanilino)-2-oxoacetate

methyl 2-(4-bromoanilino)-2-oxoacetate

Cat. No.: B1641477
M. Wt: 258.07 g/mol
InChI Key: BUMYFLAEHXDPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-bromoanilino)-2-oxoacetate is an α-keto ester derivative characterized by a brominated aromatic ring linked to an oxoacetate moiety via an anilino group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables participation in diverse reactions, including nucleophilic substitutions and cross-couplings, due to the electron-withdrawing bromine substituent and the reactive keto group .

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

methyl 2-(4-bromoanilino)-2-oxoacetate

InChI

InChI=1S/C9H8BrNO3/c1-14-9(13)8(12)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,12)

InChI Key

BUMYFLAEHXDPDA-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)NC1=CC=C(C=C1)Br

Canonical SMILES

COC(=O)C(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromoanilino)-2-oxoacetate typically involves the reaction of 4-bromoaniline with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recycling and waste minimization are also critical considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-bromoanilino)-2-oxoacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Oxidation: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include various substituted aromatic compounds.

Scientific Research Applications

methyl 2-(4-bromoanilino)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-bromoanilino)-2-oxoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. The aromatic amine can participate in electrophilic aromatic substitution reactions, making this compound versatile in organic synthesis .

Comparison with Similar Compounds

Spectral Data and Electronic Effects

NMR spectral shifts highlight substituent-dependent electronic effects:

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Source
Methyl 2-(4-bromophenyl)-2-oxoacetate 7.91 (d, J = 8.6 Hz, 2H), 7.66 (d, J = 8.7 Hz, 2H), 3.98 (s, 3H)
Methyl 2-(4-fluorophenyl)-2-oxoacetate 8.17–8.06 (m, 2H), 7.22 (t, J = 8.6 Hz, 2H), 4.01 (s, 3H) -101.07 (tt, J = 6.7, 3.3 Hz)
Methyl 2-(4-methoxyphenyl)-2-oxoacetate Data not explicitly provided; expected upfield shifts for aromatic protons due to methoxy’s electron-donating effect

Key Insight : Bromine’s strong electron-withdrawing nature deshields aromatic protons, causing downfield shifts compared to methoxy or fluoro substituents .

Crystallographic and Isostructural Relationships

  • The bromoanilino derivative n-undecanyl 2-(4-bromoanilino)oxime is isomorphous with its chloro analog, suggesting similar crystal packing and hydrogen-bonding patterns .

Reactivity in Cross-Coupling Reactions

  • The bromo substituent in methyl 2-(4-bromoanilino)-2-oxoacetate facilitates palladium-catalyzed couplings, as seen in its use with isocyanides under blue light to form complex heterocycles .
  • Fluoro and methoxy analogs are less reactive in such transformations due to weaker C–X bond polarization .

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